Cas no 89-83-8 (Thymol)

Thymol is a natural, crystalline compound extracted from the oil of Thymus vulgaris. Its primary advantages include high antimicrobial efficacy against a broad spectrum of bacteria, fungi, and viruses, as well as stability in various environmental conditions, making it an effective preservative for applications in pharmaceuticals, cosmetics, and food industry.
Thymol structure
Thymol structure
Product Name:Thymol
CAS No:89-83-8
MF:C10H14O
MW:150.217563152313
MDL:MFCD00002309
CID:34530
PubChem ID:6989
Update Time:2025-07-18

Thymol Chemical and Physical Properties

Names and Identifiers

    • 2-Isopropyl-5-methylphenol
    • P-CYMEN-3-OL
    • PHYMOLSULFONPHTHALEIN
    • S NO 879
    • THYME CAMPHOR
    • THYMOL
    • THYMOL BLUE TS
    • THYMOL BLUE ETHANOL (50)
    • 2-Isopropyl-5-methylphenolneat
    • 5-Methyl-2-(propan-2-yl)phenol
    • 5-Methyl-2-isopropylphenol
    • 5-methyl-2-propan-2-ylphenol
    • THYMOL(P)
    • 1-hydroxy-2-isopropyl-5-methylbenzene
    • 1-methyl-4-isopropyl-3-hydroxybenzene
    • 2-isopropyl-5-methyl-phenol
    • 3-methyl-6-isopropyl-phenol
    • 3-p-Cymenol
    • 5-methyl-2-(1-methylethyl)phenol
    • 6-Isopropyl-3-methylphenol
    • 6-Isopropyl-m-cresol
    • Isopropyl cresol
    • Thymic acid
    • THYMOL, EXTRA PURE, BP
    • Thymol (thymol)
    • IPMP
    • 2-Isopropyl-5-methyl phenol
    • m-Thymol
    • Phenol, 5-methyl-2-(1-methylethyl)-
    • 3-Hydroxy-p-cymene
    • 5-Methyl-2-isopropyl-1-phenol
    • 3-Methyl-6-isopropylphenol
    • p-Cymene, 3-hydroxy-
    • 1-Hydroxy-5-methyl-2-isopropylbenzene
    • m-Cresol, 6-isopropyl-
    • 6-Isopropyl-p-cresol
    • Thymol (natural)
    • 5-met
    • 5-Methyl-2-(1-methylethyl)phenol (ACI)
    • Thymol (8CI)
    • 1-Methyl-3-hydroxy-4-isopropylbenzene
    • 2-Hydroxy-1-isopropyl-4-methylbenzene
    • Apiguard
    • Marukarep RM
    • MeSH ID: D013943
    • NSC 11215
    • NSC 47821
    • NSC 49142
    • T 0501
    • Thymol Chrystals
    • MLS001074692
    • SMR000471893
    • MLSMR
    • thymol;2-isopropyl-5-methyl phenol
    • FLE Disinfectant
    • Thymol, meets analytical specification of Ph. Eur., BP, NF, 99-101%
    • SCHEMBL22165
    • EINECS 201-944-8
    • CAS-89-83-8
    • C09908
    • HMS2267P15
    • Cleanwell Natural Original Hand Sanitizer Wipes
    • THYMOL [WHO-DD]
    • Thymol, Pharmaceutical Secondary Standard; Certified Reference Material
    • THYMOL [VANDF]
    • Thymol, SAJ first grade, >=98.0%
    • 5-Methyl-2-Isopropyl Phenol
    • InChI=1/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H
    • AE-562/43461428
    • GTPL2499
    • Tox21_111613
    • BBL011604
    • CCG-266209
    • 5-methyl-2-(1-methylethyl)-phenol
    • LMPR0102090029
    • SR-01000763796
    • Influenza Care
    • Thymol, tested according to Ph.Eur.
    • Isopropyl-m-cresol
    • NCGC00159373-03
    • 89-83-8
    • THYMOL [JAN]
    • Z57127464
    • s5157
    • Thymol, analytical standard
    • NSC11215
    • Thymol; 5-Methyl-2-(methylethyl)phenol
    • Chronic Bronchitis Synergy
    • FEMA No. 3066
    • NSC-11215
    • Thymol, >=98.5%
    • SR-01000763796-2
    • FEMA Number 3066
    • FLE Antibacterial Solution
    • HY-N6810
    • BIDD:ER0658
    • UNII-3J50XA376E
    • DB02513
    • SBI-0653324.0001
    • BENZENE,2-HYDROXY,1-ISOPROPYL,4-METHYL THYMOL
    • Influenza Care Synergy
    • CS-0008421
    • 3J50XA376E
    • Thymate
    • AC-34742
    • EPA Pesticide Chemical Code 080402
    • THYMOL [EP MONOGRAPH]
    • NSC47821
    • 3-Hydroxy-1-methyl-4-isopropylbenzene
    • CCRIS 7299
    • Thymol (TN)
    • THYMOL (MART.)
    • Common Colds Synergy
    • AI3-00708
    • Acute Bronchitis Synergy
    • THYMOL [MI]
    • CHEBI:27607
    • THYMOL (EP MONOGRAPH)
    • A845314
    • Cleanwell Natural Orange Vanilla Hand Sanitizing Wipes
    • Q408883
    • Thymol, United States Pharmacopeia (USP) Reference Standard
    • NCGC00159373-04
    • thymol crystal puriss
    • BDBM50240432
    • D01039
    • THYMOLUM [HPUS]
    • Cymophenol, alpha-
    • NS00006694
    • M0410
    • THYMOL [FCC]
    • Thymol & propolis
    • STK397445
    • W-100357
    • DTXSID6034972
    • THYMOL [HSDB]
    • THYMOLUM
    • Phenol, 2-isopropyl-5-methyl-
    • Acute Bronchitis
    • NSC49142
    • BRD-K17458574-001-07-7
    • CHEMBL29411
    • NCGC00254459-01
    • Thymol,(S)
    • Cleanwell Natural Orange Vanilla Hand Sanitizer
    • Thymol, Standard for quantitative NMR, TraceCERT(R)
    • Tox21_300358
    • THYMOL (USP-RS)
    • Thymol, European Pharmacopoeia (EP) Reference Standard
    • NSC-49142
    • Common Colds
    • THYMOL [II]
    • THYMOL [MART.]
    • WLN: QR C1 FY1&1
    • AKOS000119786
    • Acne Vanish
    • Thymol, FCC, FG
    • THYMOL [USP-RS]
    • Thymol, primary pharmaceutical reference standard
    • Thymol (JP17/NF)
    • Thergy
    • DTXCID4014972
    • Caswell No. 856A
    • MB00129
    • DB-002030
    • Acne Vanish Synergyfor treatment of Acnes
    • THYMOL [FHFI]
    • Chronic Bronchitis
    • Thymol, puriss.
    • Benefect Natural Hand Sanitizer
    • 5-methyl-2-propan-2-yl-phenol
    • F0001-2201
    • EN300-17999
    • NCGC00159373-02
    • Tox21_111613_1
    • EC 201-944-8
    • 1e06
    • KS-5170
    • HSDB 866
    • NSC-47821
    • Thymol [JAN:NF]
    • MFCD00002309
    • NCGC00159373-05
    • Thymol
    • MDL: MFCD00002309
    • Inchi: 1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3
    • InChI Key: MGSRCZKZVOBKFT-UHFFFAOYSA-N
    • SMILES: OC1C(C(C)C)=CC=C(C)C=1
    • BRN: 1907135

Computed Properties

  • Exact Mass: 150.10400
  • Monoisotopic Mass: 150.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2
  • Surface Charge: 0
  • Tautomer Count: 9
  • Molecular Weight: 150.22
  • XLogP3: 3.3
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Color/Form: Colorless crystals or colorless crystalline powder
  • Density: 0.965 g/mL at 25 °C(lit.)
  • Melting Point: 48-51 °C (lit.)
  • Boiling Point: 232 °C(lit.)
  • Flash Point: Fahrenheit: 213.8 ° f < br / > Celsius: 101 ° C < br / >
  • Refractive Index: nD20 1.5227; nD25 1.5204
  • Solubility: ethanol: soluble50mg/mL
  • Water Partition Coefficient: 0.1 g/100 mL (20 ºC)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, organic materials, strong bases.
  • PSA: 20.23000
  • LogP: 2.82400
  • Odor: Odor of thyme
  • Refractive Index: Index of refraction: 0.9699 at 25 °C/4 degC; 1.5227 at 20 °C/D; 1.5204 at 25 °C/D
  • Sensitiveness: Sensitive to humidity
  • Merck: 9399
  • Vapor Pressure: 1 mmHg ( 64 °C)
  • FEMA: 3066 | THYMOL
  • Color/Form: 2000 μg/mL in methanol
  • Solubility: Slightly soluble in water, easily soluble in glacial acetic acid, paraffin oil, ethanol, ether, chloroform, ethyl acetate, carbon disulfide, olive oil and other organic solvents

Thymol Security Information

  • Symbol: GHS05 GHS07 GHS09
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302,H314,H411
  • Warning Statement: P273,P280,P305+P351+P338,P310
  • Hazardous Material transportation number:UN 3261 8/PG 3
  • WGK Germany:2
  • Hazard Category Code: 22-34-51/53
  • Safety Instruction: S26-S28-S36/37/39-S45-S61-S28A
  • RTECS:XP2275000
  • Hazardous Material Identification: C N
  • Packing Group:III
  • Risk Phrases:R22; R34; R51/53
  • HazardClass:8
  • TSCA:Yes
  • Toxicity:LD50 orally in rats: 980 mg/kg (Jenner)
  • Storage Condition:2-8°C
  • PackingGroup:III

Thymol Customs Data

  • HS CODE:29071900
  • Customs Data:

    China Customs Code:

    2907199090

    Overview:

    2907199090 Other monophenols. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2907199090 other monophenols VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Thymol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Chromium chloride (CrCl3) Solvents: Methanol ;  4 h, 2 MPa, 280 °C
Reference
Insight into the solvent, temperature and time effects on the hydrogenolysis of hydrolyzed lignin
Shu, Riyang; Zhang, Qi; Ma, Longlong; Xu, Ying; Chen, Pengru; et al, Bioresource Technology, 2016, 221, 568-575

Production Method 2

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Hydrogen Catalysts: Palladium Solvents: Ethanol
Reference
A novel route to thymol from m-cresol
Divakar, K. J.; Dhekne, V. V.; Kulkarni, B. D.; Joshi, P. L.; Rao, A. S., Organic Preparations and Procedures International, 2000, 32(1), 92-94

Production Method 3

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3)
Reference
Oil of Eucalyptus dives
Stephan, K.; Duker, Marg., Journal fuer Praktische Chemie (Leipzig), 1931, 129, 145-50

Production Method 4

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate
Reference
Alkylation of m-cresol with propylene
Kharchenko, L. S.; Zavgorodnii, S. V., Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1964, 37(1), 165-70

Production Method 5

Reaction Conditions
1.1 Reagents: Ethylene glycol ,  Potassium hydroxide Solvents: Ethylene glycol ;  1 h, reflux
Reference
Ethylene glycol as hydrogen donor for the syntheses of thymol analogues via hydrolysis of 4-methylcoumarins
Chang, Junbiao; Wang, Shuyang; Shen, Zhenhua; Huang, Gang; Zhang, Yueteng; et al, Tetrahedron Letters, 2012, 53(50), 6755-6757

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrogen Catalysts: Palladium Solvents: Methanol ;  60 min, rt
Reference
Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups
Ramanathan, Ahalya; Jimenez, Leslie S., Synthesis, 2010, (2), 217-220

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Isopropanol ,  Water ;  0 °C; 0 °C → 120 °C; 0.5 - 2 h, 80 - 120 °C
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  1 h, 30 - 60 °C
Reference
Synthesis of m-Thymol
Sheng, Wei-jian; Wang, Yu-hua; Jiang, Xu-liang; Zhu, Chang-ming, Zhejiang Gongye Daxue Xuebao, 2002, 30(5), 496-499

Production Method 8

Reaction Conditions
1.1 Catalysts: Sulfuric acid ,  Amberlyst 15 ;  30 min, 150 °C
Reference
Microwave-Assisted Process Intensification of Synthesis of Thymol Using Carbonized Sulfonic Acidic Resin (CSA) Catalyst
Ali, Asraf A.; Gaikar, Vilas G., Industrial & Engineering Chemistry Research, 2011, 50(11), 6543-6555

Production Method 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Phosphorazidic acid, diethyl ester Solvents: Dimethylformamide ,  Toluene ;  30 min, rt; 3 h, reflux
1.2 Reagents: Potassium hydroxide Solvents: Glycerol ,  Ethanol ,  Water ;  2 h, reflux
1.3 Reagents: Citric acid Solvents: Water ;  pH 5
Reference
High-yielding cleavage of (aryloxy) acetates
Spurg, Anke; Waldvogel, Siegfried R., European Journal of Organic Chemistry, 2008, (2), 337-342

Production Method 10

Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Methanol ,  Tetrahydrofuran ;  10 min, 20 °C
Reference
Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells-Dawson structure
Romanelli, Gustavo P.; Baronetti, Graciela; Thomas, Horacio J.; Autino, Juan C., Tetrahedron Letters, 2002, 43(42), 7589-7591

Production Method 11

Reaction Conditions
Reference
Synthesis of thymol
Yang, Zeyu; Deng, Weici, Cuihua Xuebao, 1990, 11(1), 80-2

Production Method 12

Reaction Conditions
1.1 Reagents: Water Catalysts: p-Toluenesulfonic acid
Reference
A selective hydrolysis of aryl acetates
Blay, Gonzalo; Luz Cardona, M.; Begona Garcia, M.; Pedro, Jose R., Synthesis, 1989, (6), 438-9

Production Method 13

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
Reference
Olefin isomerization by a ruthenium carbenoid complex. Cleavage of allyl and homoallyl groups
Cadot, Christine; Dalko, Peter I.; Cossy, Janine, Tetrahedron Letters, 2002, 43(10), 1839-1841

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Chemical composition of Inula cuspidata C.B. Clarke
Mathela, C. S.; Tiwari, A.; Padalia, R. C.; Chanotiya, C. S., Indian Journal of Chemistry, 2008, (8), 1249-1253

Production Method 15

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Reference
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Thymol Raw materials

Thymol Preparation Products

Thymol Suppliers

Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
(CAS:89-83-8)Thymol/3-p-cymenol;
Order Number:JH132
Stock Status:in Stock
Quantity:25kg
Purity:98.00%
Pricing Information Last Updated:Monday, 8 January 2024 17:37
Price ($): negotiated
Email:17464331@qq.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:89-83-8)麝香草酚
Order Number:LE26447181;LE4601;LE18393
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:55
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:89-83-8)Thymol
Order Number:sfd14943
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com

Thymol Spectrogram

GC-MS
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on Thymol

Thymol (89-83-8): Chemical Properties and Pharmacological Applications

Thymol, with the CAS number 89-83-8, is a naturally occurring monoterpene phenol derived primarily from thyme oil and other essential oils. Its molecular formula C10H14O and distinct aromatic properties make it a versatile compound in pharmaceutical and biomedical research. Studies highlight its antimicrobial, antioxidant, and anti-inflammatory activities, positioning it as a promising candidate for drug development. Recent research focuses on its role in combating antibiotic-resistant bacteria, a critical concern in modern medicine. Additionally, thymol's low toxicity profile enhances its suitability for topical formulations and oral care products, aligning with consumer demand for natural therapeutics.

Thymol (89-83-8) in Antimicrobial Research and Drug Development

The antimicrobial efficacy of thymol (89-83-8) against pathogens like Staphylococcus aureus and Candida albicans has spurred interest in its integration into novel drug delivery systems. Nanotechnology-based encapsulation of thymol improves its bioavailability, addressing limitations such as volatility and poor water solubility. Researchers are exploring its synergy with conventional antibiotics to reduce dosages and mitigate resistance. This aligns with the growing demand for eco-friendly alternatives in agriculture and food preservation, where thymol-based coatings extend shelf life. User searches often target "thymol as a natural disinfectant," reflecting public interest in non-toxic sanitization solutions post-pandemic.

Thymol (89-83-8) and Its Role in Neuroprotective Therapies

Emerging studies suggest thymol (89-83-8) may exhibit neuroprotective effects by modulating oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's. Its ability to cross the blood-brain barrier and scavenge free radicals positions it as a potential adjunct in cognitive health supplements. Online queries such as "thymol for brain health" underscore consumer curiosity about natural nootropics. Preclinical trials highlight its impact on acetylcholinesterase inhibition, a mechanism shared with FDA-approved dementia drugs. However, further clinical validation is needed to establish dosage protocols and long-term safety.

Thymol (89-83-8) in Cosmetic and Dermatological Formulations

The cosmetic industry leverages thymol (89-83-8) for its antiseptic and soothing properties, particularly in acne treatments and anti-aging serums. Its inclusion in essential oil blends caters to the rising trend of "clean beauty" products. Dermatological research emphasizes thymol's efficacy in reducing skin inflammation and promoting wound healing, often compared to synthetic counterparts like triclosan. Searches for "thymol for eczema relief" reflect user interest in plant-based dermatology. Regulatory approvals for thymol in over-the-counter products further validate its commercial viability.

Future Prospects of Thymol (89-83-8) in Precision Medicine

Advancements in omics technologies (e.g., metabolomics) are uncovering new molecular targets for thymol (89-83-8), particularly in personalized cancer therapies. Its selective cytotoxicity against tumor cells while sparing healthy tissues resonates with the paradigm of precision oncology. Collaborative studies between chemists and biologists aim to optimize thymol derivatives for enhanced pharmacokinetics. The keyword "thymol cancer research" trends in academic circles, signaling its potential as a multi-target phytochemical. Sustainable extraction methods also align with global ESG (Environmental, Social, Governance) goals in drug manufacturing.

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
(CAS:89-83-8)Thymol/3-p-cymenol;
JH132
Purity:98.00%
Quantity:25kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-83-8)麝香草酚
LE26447181;LE4601;LE18393
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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